molecular formula C5H6BCl2NO2 B1421260 (4-Chloropyridin-3-yl)boronic acid hydrochloride CAS No. 1072945-69-7

(4-Chloropyridin-3-yl)boronic acid hydrochloride

Cat. No. B1421260
M. Wt: 193.82 g/mol
InChI Key: AYQLYGOQLKWDHE-UHFFFAOYSA-N
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Description

“(4-Chloropyridin-3-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C5H6BCl2NO2 . It is a type of organoboron compound, which are commonly studied in organic chemistry .


Molecular Structure Analysis

The molecular weight of “(4-Chloropyridin-3-yl)boronic acid hydrochloride” is 230.28 . The exact structure of this compound is not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis

    (4-Chloropyridin-3-yl)boronic acid hydrochloride is utilized in the synthesis of complex compounds. For instance, Zinad et al. (2018) demonstrated its use in producing 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, showcasing its utility in Suzuki–Miyaura carbon–carbon cross-coupling reactions (Zinad, D., AL-Duhaidahaw, D. L., & Al-Amiery, A. (2018)).

  • Development of Functionalized Heteroarylpyridines

    Smith et al. (2008) reported the synthesis of various functionalized heteroarylpyridine derivatives, including compounds similar to (4-Chloropyridin-3-yl)boronic acid hydrochloride. These compounds are crucial in the development of new pharmaceuticals and materials (Smith, A. E., Clapham, K. M., Batsanov, A., Bryce, M., & Tarbit, B. (2008)).

  • Chemical Reactions and Purity Analysis

    Guoqua (2014) focused on the synthesis process of a similar compound, exploring different reaction conditions and analyzing the purity and structure of the products, which is critical for ensuring the effectiveness of these compounds in various applications (Liu, G. (2014)).

Catalysis and Material Science

  • Boronic Acid Catalysis

    Hashimoto et al. (2015) explored the role of boronic acids, like (4-Chloropyridin-3-yl)boronic acid hydrochloride, in catalysis. They discovered a new catalytic process using boronic acids for the aza-Michael addition, which is significant for developing new synthetic pathways (Hashimoto, T., Gálvez, A., & Maruoka, K. (2015)).

  • Synthesis of Novel Halopyridinylboronic Acids and Esters

    Bouillon et al. (2002) described the synthesis of novel halopyridinylboronic acids and esters, highlighting the versatility of compounds like (4-Chloropyridin-3-yl)boronic acid hydrochloride in creating new materials and chemicals (Bouillon, A., Lancelot, J., Collot, V., Bovy, P., & Rault, S. (2002)).

  • Molecular Interaction Studies

    Zhu et al. (2006) conducted a detailed study on the interactions in an arylboronate system, which is relevant to understanding the behavior of compounds like (4-Chloropyridin-3-yl)boronic acid hydrochloride in various chemical environments (Zhu, L., Shabbir, S. H., Gray, M., Lynch, V., Sorey, S., & Anslyn, E. (2006)).

Biomedical and Sensing Applications

Safety And Hazards

“(4-Chloropyridin-3-yl)boronic acid hydrochloride” is classified as a warning substance. It may cause skin irritation, serious eye damage, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and not eating, drinking or smoking when using this product .

properties

IUPAC Name

(4-chloropyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQLYGOQLKWDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)Cl)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674412
Record name (4-Chloropyridin-3-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloropyridin-3-yl)boronic acid hydrochloride

CAS RN

1072945-69-7
Record name (4-Chloropyridin-3-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyridine-3-boronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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